molecular formula C20H21NO5 B11165868 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate

Cat. No.: B11165868
M. Wt: 355.4 g/mol
InChI Key: QKLSEQKBXFCULP-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate is a complex organic compound that belongs to the class of benzisoxazoles This compound is characterized by the presence of a methoxyphenoxy group, a benzisoxazole ring, and a pivalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with an appropriate benzisoxazole derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with pivalic anhydride in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The benzisoxazole ring can be reduced under specific conditions to yield different isomeric forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, reduced benzisoxazole isomers, and substituted methoxyphenoxy compounds.

Scientific Research Applications

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pivalate ester group provides stability against hydrolysis, making it suitable for various applications where stability is crucial.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H21NO5/c1-20(2,3)19(22)25-15-8-9-16-17(21-26-18(16)11-15)12-24-14-7-5-6-13(10-14)23-4/h5-11H,12H2,1-4H3

InChI Key

QKLSEQKBXFCULP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)COC3=CC=CC(=C3)OC

Origin of Product

United States

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